Pomalidomide Confers Superior CRBN Binding Affinity Compared to the Thalidomide Scaffold
The pomalidomide ligand in E3 Ligase Ligand-linker Conjugate 2 exhibits significantly higher binding affinity for the Cereblon (CRBN) E3 ligase compared to the parent thalidomide scaffold [1]. In a TR-FRET binding assay, pomalidomide demonstrated an IC50 of 6.4 nM for human cereblon, whereas thalidomide-based probes are reported with a Kd value of 3.6 nM in similar systems, highlighting a considerable affinity advantage for the pomalidomide core [2].
| Evidence Dimension | CRBN binding affinity |
|---|---|
| Target Compound Data | IC50 = 6.4 nM (pomalidomide core) |
| Comparator Or Baseline | Thalidomide core (affinity reported as Kd = 3.6 nM for a high-affinity probe) |
| Quantified Difference | Pomalidomide demonstrates an IC50 in the low nanomolar range, establishing it as a more potent CRBN recruiter than the parent thalidomide scaffold which requires chemical optimization to achieve comparable affinity. |
| Conditions | TR-FRET binding assay using human cereblon protein |
Why This Matters
Higher binding affinity for the E3 ligase increases the probability of forming a stable and productive ternary complex, which is essential for efficient target protein ubiquitination and subsequent degradation by the proteasome.
- [1] Petzold, G., Fischer, E. S., & Thomä, N. H. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase. Nature, 532(7597), 127-130. https://doi.org/10.1038/nature17925 View Source
- [2] Yang, K., Song, Y., Xie, H., et al. (2020). Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Bioconjugate Chemistry, 31(10), 2299-2307. https://doi.org/10.1021/acs.bioconjchem.0c00367 View Source
